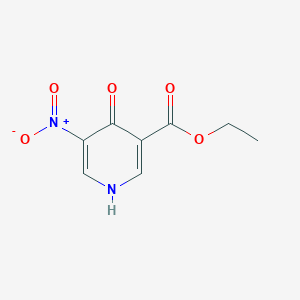
2,2-difluoro-2-(6-fluoro-1H-indazol-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-difluoro-2-(6-fluoro-1H-indazol-5-yl)acetic acid is a compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound with a wide variety of biological properties . The presence of fluorine atoms in the structure enhances its chemical stability and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the electrophilic fluorination of indazole derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) . The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity 2,2-difluoro-2-(6-fluoro-1H-indazol-5-yl)acetic acid.
Análisis De Reacciones Químicas
Types of Reactions
2,2-difluoro-2-(6-fluoro-1H-indazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,2-difluoro-2-(6-fluoro-1H-indazol-5-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 2,2-difluoro-2-(6-fluoro-1H-indazol-5-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms enhances its binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetic acid
- Indole-3-acetic acid
- Indazole derivatives
Uniqueness
2,2-difluoro-2-(6-fluoro-1H-indazol-5-yl)acetic acid is unique due to the presence of multiple fluorine atoms, which enhance its chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
1638772-28-7 |
|---|---|
Fórmula molecular |
C9H5F3N2O2 |
Peso molecular |
230.14 g/mol |
Nombre IUPAC |
2,2-difluoro-2-(6-fluoro-1H-indazol-5-yl)acetic acid |
InChI |
InChI=1S/C9H5F3N2O2/c10-6-2-7-4(3-13-14-7)1-5(6)9(11,12)8(15)16/h1-3H,(H,13,14)(H,15,16) |
Clave InChI |
PUYNTWDTUBOXBU-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=NNC2=CC(=C1C(C(=O)O)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


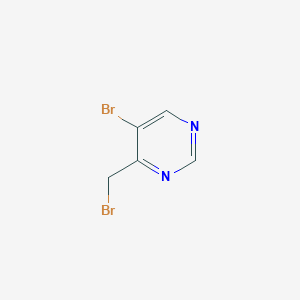
![7-Benzyl-9-(trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13006350.png)
![Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13006357.png)

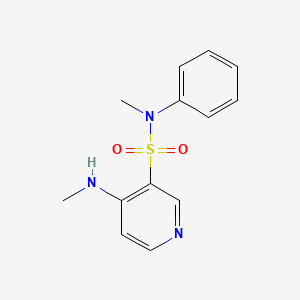
![4-Chloro-2-methylfuro[2,3-d]pyrimidine](/img/structure/B13006386.png)

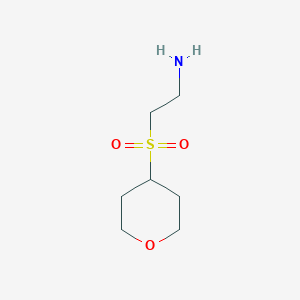
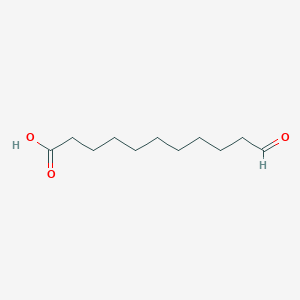
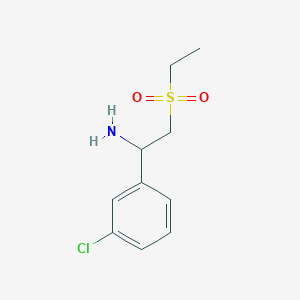
![(1S,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13006404.png)

![5-(Methoxycarbonyl)-[2,3'-bipyridine]-6-carboxylic acid](/img/structure/B13006417.png)
